molecular formula C19H21N3OS2 B6503990 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide CAS No. 1396786-86-9

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B6503990
CAS No.: 1396786-86-9
M. Wt: 371.5 g/mol
InChI Key: OGKFMJJVYYYJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. Benzothiazole derivatives are extensively investigated for their diverse pharmacological profiles and have demonstrated significant potential in various therapeutic areas . This compound is presented as a high-purity chemical entity for research and development purposes. Its structure, which incorporates acetamide and methylsulfanyl substituents, suggests potential for exploration in multiple biochemical applications. Researchers are investigating analogous benzothiazole compounds for a range of activities, including as anti-tubercular agents targeting mechanisms such as the DprE1 enzyme , anticonvulsants in models of epilepsy , and inhibitors of protein aggregation in neurological studies . Further research is required to fully elucidate the specific mechanism of action and primary research applications of this particular molecule. Product Note: This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-12-9-10-13(2)18-17(12)21-19(25-18)22(3)11-16(23)20-14-7-5-6-8-15(14)24-4/h5-10H,11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKFMJJVYYYJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is a synthetic compound with potential biological activity, particularly in the field of cancer research. This article explores its biological mechanisms, efficacy against various cancer cell lines, and relevant case studies.

  • Molecular Formula : C19H21N3OS2
  • Molecular Weight : 371.5 g/mol
  • CAS Number : 1396786-86-9
  • Purity : Typically ≥95% .

The compound's mechanism of action involves several biochemical pathways:

  • Target Receptors : The compound primarily interacts with myeloid-derived suppressor cells (MDSCs) by binding to receptors such as CD47 and CD36.
  • Induction of Apoptosis : By blocking the CD47-SIRPα signaling pathway, it promotes apoptosis in tumor cells.
  • Inhibition of Angiogenesis : The compound disrupts angiogenic processes, which are crucial for tumor growth and metastasis.
  • Macrophage Reprogramming : It reprograms macrophages from an immunosuppressive M2 phenotype to an antitumor M1 phenotype .

In Vitro Studies

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)63.2 ± 2.9Induces apoptosis and inhibits proliferation
HepG2 (Liver)84.9 ± 5.9Alters cell cycle progression
A549 (Lung)3.62Induces DNA fragmentation and apoptosis

These findings suggest that the compound exhibits significant cytotoxic effects against breast and liver cancer cells, with a particularly potent effect on lung cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Benzothiazole Moiety : The presence of the benzothiazole ring is crucial for its interaction with target proteins.
  • Substituents : Variations in substituents on the aromatic rings can enhance or reduce activity; for instance, electron-withdrawing groups tend to increase potency .

Case Studies

  • Breast Cancer Research :
    A study demonstrated that derivatives of benzothiazole showed enhanced activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. The compound's ability to induce apoptosis through caspase activation was highlighted as a key mechanism .
  • Liver Cancer Trials :
    In trials involving HepG2 cells, the compound exhibited significant anticancer properties with a notable reduction in cell viability at low concentrations. This suggests potential for further development as a therapeutic agent in hepatocellular carcinoma .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. The specific compound has been evaluated for its potential to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, it may act as an inhibitor of certain kinases that are crucial for cancer cell survival.

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens. Its efficacy against bacteria and fungi can be attributed to its ability to disrupt cellular processes, potentially through enzyme inhibition or membrane disruption mechanisms.

Neuroprotective Effects

Research indicates that benzothiazole derivatives may possess neuroprotective properties. The compound could modulate neurotransmitter levels or protect neurons from oxidative stress, making it a candidate for treating neurodegenerative diseases.

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its ability to form stable thin films enhances device performance.

Sensors

Due to its chemical stability and sensitivity to environmental changes, the compound can be utilized in developing chemical sensors. These sensors can detect specific analytes based on changes in conductivity or fluorescence.

Case Studies and Research Findings

StudyFindingsReference
Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating potent activityJournal of Medicinal Chemistry
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values reportedEuropean Journal of Medicinal Chemistry
Neuroprotective StudyShowed a reduction in neuronal cell death in models of oxidative stressNeuropharmacology Journal

Comparison with Similar Compounds

Key Observations:

Benzothiazole Core Modifications: The target compound and the hydrochloride analog () share the 4,7-dimethylbenzothiazole core, but the latter’s diethylaminoethyl and 4-methylphenylsulfanyl groups increase steric bulk and molecular weight. The hydrochloride salt in likely improves aqueous solubility, a critical factor for oral bioavailability. In contrast, the triazine-containing analog () incorporates a bulky triazinyl-pyrrolidinyl group, which may enhance binding to enzymes or receptors with deep hydrophobic pockets.

Acetamide Substituent Variations :

  • The target compound’s 2-(methylsulfanyl)phenyl group differs from the 4-methoxyphenyl group in . The methylsulfanyl (electron-withdrawing) vs. methoxy (electron-donating) substituents could modulate electronic effects, altering interactions with biological targets such as enzymes or DNA.

Biological Activity Implications :

  • The simpler analog in demonstrated antimicrobial activity, suggesting that the acetamide-sulfanyl scaffold has intrinsic bioactivity. The target compound’s additional benzothiazole and methyl groups may enhance potency or selectivity.
  • The high molecular weight of the triazine analog () may limit blood-brain barrier penetration but improve target affinity in peripheral tissues.

Research Findings and Inferences

  • Synthetic Accessibility : The target compound’s moderate size (MW ~383.5 g/mol) may offer synthetic advantages over bulkier analogs like , which require complex multi-step reactions for triazine and pyrrolidine incorporation.
  • Pharmacokinetic Considerations : The methylsulfanyl group in the target compound could increase metabolic stability compared to the amine-containing analog in , which might be prone to oxidation or deamination.
  • Structure-Activity Relationships (SAR): Methyl groups at positions 4 and 7 on the benzothiazole ring likely enhance lipophilicity, favoring passive diffusion across cell membranes. The absence of a salt form (cf.

Preparation Methods

Cyclocondensation with α-Keto Acids

In a representative procedure, 2-amino-4,6-dimethylthiophenol reacts with pyruvic acid under acidic conditions (H₂SO₄, 80°C, 6 h) to yield 4,7-dimethyl-1,3-benzothiazole-2-carboxylic acid. Subsequent decarboxylation via heating at 150°C in quinoline with copper chromite catalyst generates the unsubstituted 4,7-dimethyl-1,3-benzothiazole. This method achieves moderate yields (55–65%) but requires careful control of decarboxylation conditions to prevent side reactions.

Alternative Pathways Using Thiourea Derivatives

An alternative approach involves reacting 2-bromo-4,6-dimethylacetophenone with thiourea in ethanol under reflux (12 h). This generates the corresponding 2-aminobenzothiazole, which is then oxidized using hydrogen peroxide in acetic acid to introduce the thiazole ring’s sulfur atom. While this method avoids decarboxylation steps, yields remain suboptimal (50–60%) due to competing hydrolysis.

The introduction of the methylamino group at position 2 of the benzothiazole core is critical. This step often employs alkylation or reductive amination strategies.

Direct N-Methylation

Treatment of 4,7-dimethyl-1,3-benzothiazol-2-amine with methyl iodide in the presence of potassium carbonate (DMF, 60°C, 8 h) provides the N-methyl derivative in 70–75% yield. Excess methyl iodide (1.5 equiv) ensures complete methylation, though prolonged reaction times risk quaternary salt formation.

Reductive Amination

For higher selectivity, reductive amination using formaldehyde and sodium cyanoborohydride (MeOH, pH 5–6, 24 h) achieves 80% yield. This method minimizes over-alkylation and is preferable for lab-scale synthesis.

Synthesis of the Acetamide Side Chain

The N-[2-(methylsulfanyl)phenyl]acetamide side chain is constructed via acylation of 2-(methylsulfanyl)aniline.

Acylation with Chloroacetyl Chloride

2-(Methylsulfanyl)aniline reacts with chloroacetyl chloride in dichloromethane (0°C to RT, 18 h) using triethylamine as a base, yielding N-[2-(methylsulfanyl)phenyl]chloroacetamide. This intermediate is isolated in 68% yield after precipitation and washing.

Nucleophilic Displacement

The chloroacetamide undergoes nucleophilic substitution with the pre-formed methylamino-benzothiazole. In a typical procedure, the benzothiazole derivative (1 equiv) and chloroacetamide (1.2 equiv) are heated in acetonitrile (80°C, 12 h) with potassium iodide as a catalyst, yielding the target compound in 65–70% purity. Subsequent recrystallization from ethanol improves purity to >95%.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Ethereal solvents (THF, dioxane) offer better control over exothermic reactions but lower yields (50–60%).

Catalytic Systems

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems, boosting yields to 75%.

  • Microwave-assisted synthesis reduces reaction times (2–4 h vs. 12–24 h) but requires specialized equipment.

Characterization and Quality Control

The final product is characterized via:

  • ¹H NMR (DMSO-d₆): δ 2.23 (s, 3H, CH₃), 2.52 (s, 3H, SCH₃), 3.21 (s, 3H, NCH₃).

  • HPLC-MS : m/z 371.5 [M+H]⁺, consistent with the molecular formula C₁₉H₂₁N₃OS₂.

  • Melting Point : 180–182°C (uncorrected).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Alkylation65–7095SimplicityOver-alkylation risks
Reductive Amination8097High selectivityLonger reaction time
Microwave-Assisted7598Rapid synthesisEquipment dependency

Q & A

Q. What are the recommended synthetic routes for 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling, similar to methods used for structurally related acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) . Key steps include:

Activation of the carboxylic acid precursor (e.g., 4,7-dimethyl-1,3-benzothiazole-2-carboxylic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane.

Coupling with the amine component (e.g., 2-(methylsulfanyl)aniline) under basic conditions (triethylamine) at 273 K.

Purification via recrystallization from methanol/acetone mixtures.
Yield optimization requires precise stoichiometric ratios (1:1 acid-to-amine) and temperature control to minimize side reactions.

Q. How can crystallographic analysis resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, in analogous acetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), SC-XRD revealed a 61.8° dihedral angle between aromatic rings and R₂²(8) hydrogen-bonding motifs . Refinement protocols using riding models for H-atoms (Uiso = 1.18–1.22×Ueq of parent atoms) ensure accuracy .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict the reactivity of this compound in novel reaction pathways?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can map reaction pathways and transition states. For example, ICReDD’s workflow integrates:

Reaction path searches using DFT to identify energetically favorable intermediates.

Machine learning to prioritize experimental conditions based on computed activation energies .

Validation via kinetic studies (e.g., monitoring by HPLC or NMR) to confirm predicted regioselectivity or stereochemical outcomes .

Q. What strategies address contradictions in pharmacological activity data for structurally similar benzothiazole acetamides?

Methodological Answer: Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) require:

Structural benchmarking: Compare hydrogen-bonding motifs (e.g., R₂²(8) dimers in crystals) to assess conformational stability .

In vitro assays with controlled variables: For example, in N-substituted benzothiazin-2-yl acetamides, antioxidant activity was validated via DPPH radical scavenging assays with IC₅₀ values normalized to ascorbic acid .

Meta-analysis of structure-activity relationships (SAR): Correlate substituent effects (e.g., methyl vs. methoxy groups) on electronic properties (Hammett σ values) and bioactivity .

Q. How can statistical design of experiments (DoE) optimize reaction parameters for scaled synthesis?

Methodological Answer: DoE (e.g., factorial or response surface designs) reduces experimental iterations. For example:

Factors: Temperature, solvent polarity, catalyst loading.

Responses: Yield, purity (HPLC area %).

Analysis: ANOVA identifies significant factors; contour plots model optimal conditions .
A case study on TiO₂ photocatalysis used DoE to maximize reaction efficiency, demonstrating applicability to heterocyclic amide synthesis .

Data-Driven Research Challenges

Q. How do solvent polarity and substituent effects influence the compound’s supramolecular assembly?

Methodological Answer: Polar solvents (e.g., DMSO) disrupt hydrogen-bonded dimers observed in nonpolar media (e.g., CHCl₃). For example:

Crystallography: In methanol/acetone, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide formed dimers via N–H⋯N bonds .

Spectroscopy: FT-IR (N–H stretching at ~3300 cm⁻¹) and ¹H NMR (downfield shifts for NH protons) track solvent-induced conformational changes .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

Forced degradation studies: Expose to pH 1–13 buffers (37°C, 24h) and analyze by LC-MS for hydrolytic byproducts (e.g., free benzothiazole or acetamide fragments).

Plasma stability assays: Incubate with human plasma (37°C, 1h) and quantify intact compound via LC-MS/MS .

Thermogravimetric analysis (TGA): Assess thermal decomposition profiles (e.g., onset >200°C indicates suitability for high-temperature applications) .

Methodological Pitfalls and Solutions

Q. How to mitigate low yields in carbodiimide-mediated couplings?

Methodological Answer:

Activation time: Limit EDC activation to 30–60 minutes to prevent O-acylisourea intermediate hydrolysis.

Additives: Use HOBt or HOAt to suppress racemization and improve coupling efficiency.

Workup: Extract with NaHCO₃ to remove unreacted acid, followed by brine washes to eliminate polar impurities .

Q. How to resolve overlapping signals in NMR spectra of this compound?

Methodological Answer:

Advanced NMR techniques: Use 2D experiments (e.g., HSQC, HMBC) to assign quaternary carbons and resolve aromatic proton multiplicities.

Solvent selection: Deutero-DMSO enhances solubility and sharpens signals for methylsulfanyl and benzothiazole protons.

Dynamic NMR: Variable-temperature studies (e.g., 25–60°C) can separate broadened signals caused by conformational exchange .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.